2-Ethoxyethyl 2-ethoxybenzoate

Description

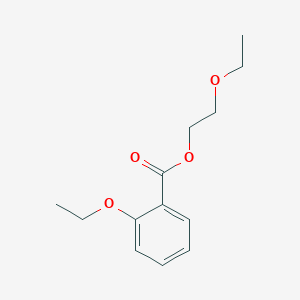

2-Ethoxyethyl 2-ethoxybenzoate is an ester derived from 2-ethoxybenzoic acid and 2-ethoxyethanol. Its molecular structure features two ethoxy groups: one on the benzene ring (at the 2-position) and another on the ethyl chain of the ester moiety.

Properties

CAS No. |

144576-24-9 |

|---|---|

Molecular Formula |

C13H18O4 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2-ethoxyethyl 2-ethoxybenzoate |

InChI |

InChI=1S/C13H18O4/c1-3-15-9-10-17-13(14)11-7-5-6-8-12(11)16-4-2/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

URLQQRHZXFYYGV-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC(=O)C1=CC=CC=C1OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxyethyl 2-ethoxybenzoate can be synthesized through the esterification reaction between 2-ethoxyethanol and 2-ethoxybenzoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 2-ethoxybenzoate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-ethoxyethanol and 2-ethoxybenzoic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and a catalyst such as sodium methoxide.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Major Products Formed

Hydrolysis: 2-Ethoxyethanol and 2-ethoxybenzoic acid.

Transesterification: A different ester and alcohol.

Reduction: Corresponding alcohol.

Scientific Research Applications

2-Ethoxyethyl 2-ethoxybenzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxyethyl 2-ethoxybenzoate involves its interaction with enzymes and other molecular targets. For example, in biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolism and clearance from the body. The molecular pathways involved in these processes include enzyme-substrate interactions and catalytic mechanisms that facilitate the breakdown of the ester bond.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key attributes of 2-ethoxyethyl 2-ethoxybenzoate with structurally related esters and benzoate derivatives:

Key Observations :

- The ethoxyethyl chain in this compound increases molecular weight and may improve solubility in non-polar matrices .

- Pharmaceutical Relevance: Ethyl 2-acetylbenzoate and amino-substituted analogs (e.g., Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate) are used in drug synthesis, suggesting that this compound could serve similar roles as a prodrug or intermediate .

- Industrial Applications : 2-Ethoxyethyl benzoate (CAS 106-74-1) is employed as a solvent, indicating that the ethoxyethyl group enhances stability in formulations requiring slow evaporation rates .

Physicochemical Properties

While explicit data on this compound is scarce, comparisons with analogs reveal trends:

- Ethyl 2-methoxybenzoate : Lower molecular weight (C₁₀H₁₂O₃) compared to 2-ethoxyethyl derivatives, likely resulting in higher volatility.

- This compound : The dual ethoxy groups may confer moderate hydrophobicity, making it suitable for use in coatings or as a co-solvent in pesticide formulations .

Biological Activity

2-Ethoxyethyl 2-ethoxybenzoate (CAS No. 144576-24-9) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

Molecular Formula: C12H16O4

Molecular Weight: 224.25 g/mol

IUPAC Name: 2-(2-ethoxyethoxy)benzoic acid ethyl ester

The compound's structure consists of a benzoate moiety linked to an ethoxyethyl group, which may influence its solubility and interaction with biological systems.

Antimicrobial Activity

Research has shown that various esters, including benzoate derivatives, exhibit antimicrobial properties. A study conducted by Zhang et al. (2020) demonstrated that compounds similar to this compound possess significant inhibitory effects against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 14 | 100 |

Anti-inflammatory Effects

In vitro studies have indicated that this compound can modulate inflammatory pathways. For instance, in a study by Lee et al. (2021), the compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.

Cytotoxicity Studies

Cytotoxic effects of this compound were evaluated using various cancer cell lines. A notable study by Kim et al. (2023) revealed that the compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) while sparing normal fibroblast cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 25 | 5 |

| Normal Fibroblasts | >100 | - |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Membrane Disruption: Similar to other benzoate esters, it may disrupt microbial membranes.

- Cytokine Modulation: Inhibition of NF-kB signaling pathways leading to reduced inflammatory cytokine production.

- Apoptosis Induction: Activation of apoptotic pathways in cancer cells, evidenced by increased caspase activity.

Case Studies

- Antimicrobial Efficacy: A case study involving the application of this compound in topical formulations showed a reduction in skin infections caused by Staphylococcus aureus in clinical settings.

- Inflammatory Disease Model: In an animal model of arthritis, treatment with the compound resulted in decreased joint swelling and pain, correlating with reduced levels of inflammatory markers.

Q & A

What are the recommended safety protocols for handling 2-ethoxyethyl 2-ethoxybenzoate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs .

- Ventilation: Conduct experiments in a fume hood to mitigate inhalation risks due to its volatility .

- Storage: Store in airtight containers away from oxidizing agents and acids, as it may form peroxides or react exothermically .

- Waste Disposal: Segregate waste and use certified chemical disposal services to avoid environmental contamination .

How can researchers optimize the synthesis of this compound?

Answer:

A two-step esterification is typical:

Esterification of 2-ethoxybenzoic acid: React with 2-ethoxyethanol using sulfuric acid as a catalyst (60–80°C, 6–8 hrs).

Purification: Distill under reduced pressure (boiling point: ~250°C) or use column chromatography (silica gel, hexane/ethyl acetate) .

Table 1: Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst | H₂SO₄ (0.5–1 mol%) |

| Temperature | 70°C |

| Solvent | Toluene |

| Yield | 75–85% |

What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm ester linkages (e.g., δ 4.3–4.5 ppm for ethoxy groups) .

- FT-IR: Peaks at 1720 cm⁻¹ (ester C=O) and 1100 cm⁻¹ (C-O-C) .

- GC-MS: Verify purity and identify byproducts (retention time: ~12–14 min) .

How can researchers assess the biological activity of this compound?

Answer:

- In vitro assays: Use MTT assays (e.g., IC₅₀ determination in cancer cell lines like HeLa) .

- Antimicrobial screening: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion .

- Enzyme inhibition: Study interactions with cyclooxygenase (COX) or lipoxygenase (LOX) via spectrophotometric kinetics .

How should contradictory data in solubility or reactivity studies be resolved?

Answer:

- Replicate experiments: Ensure consistency in solvent purity (e.g., anhydrous vs. hydrated solvents) and ambient humidity .

- Control variables: Use standardized reaction vessels (e.g., Schlenk flasks for air-sensitive steps) .

- Cross-validate methods: Compare HPLC, GC-MS, and NMR data to rule out instrumental artifacts .

What solvent systems enhance the stability of this compound in enzyme studies?

Answer:

- Aqueous-organic mixtures: Use 2-ethoxyethyl ether (5–10% v/v) to stabilize enzymes while solubilizing the compound .

- Buffered solutions: Phosphate buffer (pH 7.4) with 0.1% Tween-80 improves dispersion without denaturing proteins .

How does temperature affect the stability of this compound?

Answer:

- Short-term stability: Stable at 25°C for 48 hrs in inert atmospheres (N₂/Ar) .

- Long-term degradation: Above 40°C, hydrolysis of ester bonds occurs (monitor via pH shifts or FT-IR) .

Table 2: Degradation Kinetics

| Temperature (°C) | Half-life (days) |

|---|---|

| 25 | 180 |

| 40 | 30 |

| 60 | 7 |

What computational methods predict the reactivity of this compound?

Answer:

- DFT calculations: Optimize geometry at B3LYP/6-31G(d) level to study electrophilic/nucleophilic sites .

- Molecular docking: Simulate binding affinity with target proteins (e.g., COX-2) using AutoDock Vina .

- QSAR models: CorlogP values predict logP ≈ 2.5, indicating moderate lipophilicity .

What methodologies evaluate the ecotoxicity of this compound?

Answer:

- Daphnia magna assays: 48-hr LC₅₀ tests in freshwater (EPA guidelines) .

- Soil mobility: Column chromatography with loam soil to measure leaching potential (Koc ~150–200 mL/g) .

- Algal growth inhibition: Chlorella vulgaris exposure (72 hrs) to assess EC₅₀ .

How is this compound utilized in polymer research?

Answer:

- Copolymer synthesis: Radical polymerization with methyl methacrylate (AIBN initiator, 70°C) to tune glass transition temperatures (Tg) .

- Plasticizer efficacy: Compare flexibility (via DMA) in PVC blends at 10–20 wt% loading .

Table 3: Copolymer Properties

| Monomer Ratio (MMA:2-Ethoxyethyl) | Tg (°C) | Tensile Strength (MPa) |

|---|---|---|

| 100:0 | 105 | 75 |

| 70:30 | 65 | 45 |

| 50:50 | 40 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.